molecular formula C16H19BrClNO2 B148812 5-Bromo-4-chloro-3-indolyl caprylate CAS No. 129541-42-0

5-Bromo-4-chloro-3-indolyl caprylate

Cat. No.: B148812
CAS No.: 129541-42-0
M. Wt: 372.7 g/mol
InChI Key: QTWMXGHFXBQNEJ-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-3-indolyl caprylate is an organic compound with the molecular formula C16H19BrClNO2. It is a derivative of indole, substituted with bromine and chlorine atoms, and esterified with caprylic acid. This compound is known for its use as a chromogenic substrate in biochemical assays, particularly for detecting esterase activity .

Mechanism of Action

Target of Action

5-Bromo-4-chloro-3-indolyl caprylate is primarily targeted towards esterase enzymes . Esterases are a group of enzymes that catalyze the cleavage and formation of ester bonds. They play a crucial role in various biological processes, including the metabolism of lipids and proteins.

Mode of Action

The compound acts as a chromogenic substrate for esterase enzymes with C8 activity . When cleaved by the enzyme, it yields a blue precipitate . This color change can be used to detect the presence and activity of the enzyme, making it a valuable tool in biochemical research.

Result of Action

The primary result of the action of this compound is the production of a blue precipitate upon cleavage by esterase enzymes . This allows for the detection and quantification of esterase activity in a given sample, providing valuable information about the metabolic state of the system under study.

Biochemical Analysis

Biochemical Properties

5-Bromo-4-chloro-3-indolyl caprylate is used for the detection of esterase . Esterase enzymes cleave the ester bond in this compound, yielding a blue precipitate . The nature of these interactions is based on the enzymatic cleavage of the ester bond.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with esterase enzymes. These enzymes cleave the ester bond in the compound, leading to the production of a blue precipitate . This reaction can be used to detect the presence and activity of esterase enzymes.

Temporal Effects in Laboratory Settings

It is known to be a stable compound under recommended storage conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-3-indolyl caprylate typically involves the esterification of 5-Bromo-4-chloro-3-indolyl alcohol with caprylic acid. This reaction is usually carried out under basic conditions using a suitable base such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-3-indolyl caprylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-4-chloro-3-indolyl caprylate is widely used in scientific research due to its chromogenic properties. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-chloro-3-indolyl caprylate is unique due to its specific substitution pattern and its use as a substrate for esterase detection. Its ability to produce a distinct blue color upon enzymatic cleavage makes it a valuable tool in various biochemical and diagnostic assays .

Properties

IUPAC Name

(5-bromo-4-chloro-1H-indol-3-yl) octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrClNO2/c1-2-3-4-5-6-7-14(20)21-13-10-19-12-9-8-11(17)16(18)15(12)13/h8-10,19H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWMXGHFXBQNEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OC1=CNC2=C1C(=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10394649
Record name 5-Bromo-4-chloro-3-indolyl caprylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129541-42-0
Record name 5-Bromo-4-chloro-1H-indol-3-yl octanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129541-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-chloro-3-indolyl caprylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 129541-42-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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